2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol
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Overview
Description
2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H11N3O2 It is characterized by the presence of a pyridine ring substituted with two amino groups and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3,4-diaminopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups and ethoxy group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Diaminopyridin-2-yl)oxy]ethan-1-ol
- 2-[(3,6-Diaminopyridin-2-yl)oxy]ethan-1-ol
- 2-[(4,5-Diaminopyridin-2-yl)oxy]ethan-1-ol
Uniqueness
2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol is unique due to the specific positioning of the amino groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and advantages in various applications compared to similar compounds .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(3,4-diaminopyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C7H11N3O2/c8-5-1-2-10-7(6(5)9)12-4-3-11/h1-2,11H,3-4,9H2,(H2,8,10) |
InChI Key |
HUVYLMQUVUZECO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)N)OCCO |
Origin of Product |
United States |
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